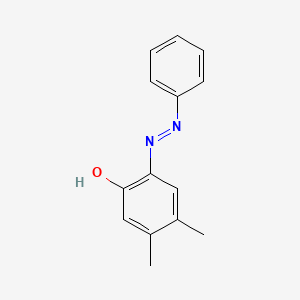

4,5-Dimethyl-2-(phenyldiazenyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82204. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-phenyldiazenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-8-13(14(17)9-11(10)2)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEPVWIRTRUBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59380-22-2 | |

| Record name | NSC82204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-PHENYLAZO-3,4-XYLENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4,5-Dimethyl-2-(phenyldiazenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-2-(phenyldiazenyl)phenol is an azo compound belonging to the larger class of azo dyes. Its molecular structure, characterized by a phenylazo group attached to a dimethyl-substituted phenol ring, makes it a subject of interest in various chemical and biological research areas. The presence and position of the methyl and hydroxyl groups significantly influence the molecule's electronic properties, solubility, and potential for biological activity. This document provides a comprehensive overview of the core physicochemical properties of this compound, details on its synthesis, and a look into the potential biological relevance of this class of compounds.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while identifiers and computed properties are available, specific experimental data such as melting point, boiling point, and pKa for this exact molecule are not widely published. Therefore, data for analogous compounds are provided for comparison where available.

Compound Identification

| Identifier | Value |

| IUPAC Name | 4,5-dimethyl-2-phenyldiazenylphenol[1] |

| Synonyms | 6-Phenylazo-3,4-xylenol, 4,5-dimethyl-2-phenylazophenol |

| CAS Number | 59380-22-2[1][2] |

| Molecular Formula | C₁₄H₁₄N₂O[1][2] |

| InChI Key | SPEPVWIRTRUBBB-UHFFFAOYSA-N[2] |

Quantitative Physicochemical Data

This table presents computed and, where available, experimental data.

| Property | Value | Data Type |

| Molecular Weight | 226.27 g/mol [1][2] | Computed |

| Exact Mass | 226.110613074 Da[1] | Computed |

| XLogP3 | 4.1[1] | Computed |

| Topological Polar Surface Area | 45 Ų[1] | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 2 | Computed |

Physicochemical Data of Analogous Compounds

For context, the following table provides experimental data for the related, non-methylated compound, 4-(phenyldiazenyl)phenol.

| Property | Value | Compound |

| Melting Point | 150-152 °C[3] | 4-(phenyldiazenyl)phenol |

| Boiling Point | 230 °C at 20 mmHg[3] | 4-(phenyldiazenyl)phenol |

| pKa | 8.93 ± 0.13 | 4-(phenyldiazenyl)phenol (Predicted)[3] |

| Water Solubility | Insoluble | 4-(phenyldiazenyl)phenol[3] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, and ether[3] | 4-(phenyldiazenyl)phenol |

Experimental Protocols

General Synthesis of 2-(Phenyldiazenyl)phenols

The synthesis of this compound follows the classic two-step process for creating azo dyes: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an activated nucleophile like a phenol.[2]

Step 1: Diazotization of Aniline

-

Aniline is dissolved in an acidic solution, typically hydrochloric acid, and cooled to a temperature between 0-5 °C in an ice bath.

-

A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aniline solution.

-

The temperature is strictly maintained below 5 °C to prevent the decomposition of the resulting diazonium salt.

-

The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. The formation of the benzenediazonium chloride salt is the key outcome of this step.

Step 2: Azo Coupling with 4,5-Dimethylphenol

-

4,5-Dimethylphenol is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form the more nucleophilic phenoxide ion. This solution is also cooled.

-

The cold diazonium salt solution from Step 1 is slowly added to the chilled 4,5-dimethylphenoxide solution.

-

The coupling reaction occurs via electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and attacks the activated aromatic ring of the phenoxide. The hydroxyl group directs the substitution to the ortho position, resulting in the formation of this compound.

-

The final product, being an azo dye, will precipitate out of the solution and can be collected by filtration.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: General synthesis workflow for azo dyes.

Biological Activity and Significance

While specific signaling pathways for this compound have not been detailed in the literature, the broader class of azo compounds containing phenolic moieties is recognized for a range of biological activities. These include potential antimicrobial, antioxidant, and anti-inflammatory properties.[2]

Recent studies on novel 2-(phenyldiazenyl)phenol-based azo dyes have demonstrated their potential as antifungal agents, showing remarkable efficiency in reducing the growth of various Candida strains.[4] Other research has focused on synthesizing derivatives of 2-(phenylimino methyl) phenols for evaluation as potential antibacterial agents against various human pathogens.

The presence of the two methyl groups on the phenolic ring of this compound influences the molecule's steric and electronic properties.[2] This substitution can affect its solubility, reactivity, and ultimately, its biological activity when compared to non-methylated analogues.[2] Consequently, this compound serves as a valuable model for structure-activity relationship (SAR) studies, aiding researchers in the rational design of new azo compounds with tailored therapeutic or industrial functionalities.[2]

References

Synthesis Pathway of 4,5-Dimethyl-2-(phenyldiazenyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol, a valuable organic compound in various research and development applications. This document outlines the core synthesis pathway, detailed experimental protocols, and key characterization data.

Introduction

This compound is an aromatic azo compound characterized by a phenylazo group substituted onto a 4,5-dimethylphenol moiety. Azo compounds are a significant class of organic molecules known for their vibrant colors and diverse applications, including as dyes, pigments, and indicators. In the pharmaceutical and life sciences sectors, substituted phenols and azo compounds are investigated for their potential biological activities. The synthesis of this specific molecule involves a classic and well-established chemical transformation known as azo coupling.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

-

Diazotization of Aniline: Aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary aromatic amine into a reactive benzenediazonium salt.

-

Azo Coupling with 4,5-Dimethylphenol: The freshly prepared benzenediazonium salt is then reacted with 4,5-dimethylphenol. The electron-rich phenol undergoes electrophilic aromatic substitution, with the diazonium ion acting as the electrophile. The coupling reaction typically occurs at the ortho position to the hydroxyl group, which is activated and sterically accessible, to yield the final product, this compound.

The overall reaction is depicted in the following workflow diagram.

Caption: A logical workflow illustrating the two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established procedures for azo dye synthesis.

Diazotization of Aniline

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, add aniline (e.g., 10 mmol) and a solution of concentrated hydrochloric acid (e.g., 25 mL) in water (e.g., 25 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (e.g., 10 mmol) in cold distilled water (e.g., 15 mL).

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the benzenediazonium chloride.

Azo Coupling with 4,5-Dimethylphenol

Materials:

-

4,5-Dimethylphenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Benzenediazonium chloride solution (from step 3.1)

Procedure:

-

In a separate 500 mL beaker, dissolve 4,5-dimethylphenol (e.g., 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the previously prepared cold benzenediazonium chloride solution to the cold 4,5-dimethylphenol solution with vigorous stirring.

-

A colored precipitate of this compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O | |

| Molecular Weight | 226.27 g/mol | |

| CAS Number | 59380-22-2 | |

| Appearance | Expected to be a colored solid | General property of azo dyes |

| Melting Point | Not explicitly reported in literature; expected to be in the range of similar azo phenols. | Inferred from related compounds |

| Yield | Dependent on reaction scale and purification; typically moderate to high for azo coupling reactions. | Inferred from related syntheses |

| ¹H NMR (Expected) | Signals for aromatic protons, two methyl groups, and a phenolic hydroxyl proton. | [1] |

| ¹³C NMR (Expected) | Signals for aliphatic methyl carbons and twelve aromatic carbons. | [1] |

Mandatory Visualization

The following diagram illustrates the logical relationship in the synthesis process.

Caption: A flowchart detailing the sequential steps in the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process based on the fundamental principles of diazotization and azo coupling. This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the preparation and understanding of this compound. The provided protocols and data serve as a valuable resource for the laboratory synthesis and further investigation of this and related azo compounds.

References

Unraveling the Enigmatic Profile of 4,5-Dimethyl-2-(phenyldiazenyl)phenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-2-(phenyldiazenyl)phenol is a member of the azo compound family, characterized by the presence of a diazene group (-N=N-) connecting two aromatic rings. While this class of compounds has garnered interest for a diverse range of biological activities, a comprehensive understanding of the specific mechanism of action for this compound remains elusive in publicly available scientific literature. This technical guide synthesizes the current knowledge base, drawing parallels from related azo-phenol structures to provide a foundational understanding. Due to the limited specific data on this particular molecule, this document will focus on the general synthesis, potential biological activities observed in similar compounds, and the experimental approaches typically employed in their evaluation.

Physicochemical Properties

A solid starting point for understanding any compound is its fundamental physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C14H14N2O | PubChem[1] |

| Molecular Weight | 226.27 g/mol | PubChem[1] |

| CAS Number | 59380-22-2 | PubChem[1] |

| Appearance | Not explicitly stated, but related compounds are often colored solids (e.g., orange, brown) | ChemBK[2] |

| Solubility | Not explicitly stated for this compound. Similar azo phenols are soluble in organic solvents like acetone, ethanol, benzene, and ether, but insoluble in water. | ChemBK[2] |

Synthesis of Azo Phenols: A General Workflow

The synthesis of 2-(phenyldiazenyl)phenol derivatives, including this compound, typically follows a well-established chemical pathway involving diazotization of an aromatic amine followed by an azo coupling reaction with a phenol.

Experimental Protocol: A Representative Synthesis of a 2-(Phenyldiazenyl)phenol Derivative

The following protocol is a generalized representation based on the synthesis of similar azo compounds.[2][3]

-

Diazotization of Aniline:

-

Aniline is dissolved in a solution of hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

The completion of the reaction to form the benzenediazonium salt is monitored, often using starch-iodide paper.

-

-

Azo Coupling:

-

In a separate vessel, 4,5-dimethylphenol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and cooled.

-

The freshly prepared cold diazonium salt solution is then slowly added to the alkaline phenol solution with vigorous stirring.

-

The reaction mixture is typically kept at a low temperature to ensure efficient coupling at the ortho position to the hydroxyl group.

-

The resulting azo dye precipitates from the solution.

-

-

Purification:

-

The crude product is collected by filtration.

-

Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or diethyl ether.[4]

-

Potential Biological Activities and Mechanisms of Action: Inferences from Related Compounds

Antimicrobial Activity:

Several studies have demonstrated the antibacterial and antifungal properties of various 2-(phenyldiazenyl)phenol derivatives.[3][4][5][6] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of these compounds may facilitate their passage through the microbial cell wall.

Antioxidant Activity:

The phenolic hydroxyl group present in these molecules is a key structural feature that can contribute to antioxidant activity. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species.

Experimental Protocol: DPPH Free Radical Scavenging Assay

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[3]

-

A solution of the test compound (e.g., this compound) at various concentrations is prepared in a suitable solvent like ethanol.

-

An equal volume of a DPPH solution in the same solvent is added to the test solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound. The percentage of inhibition is calculated and often compared to a standard antioxidant like ascorbic acid.

Future Directions and Conclusion

The existing body of research on azo phenols provides a strong rationale for investigating the specific biological activities and mechanism of action of this compound. The lack of detailed studies on this particular molecule presents an opportunity for novel research.

Future investigations should focus on:

-

Broad-spectrum biological screening: Evaluating its activity against a wide range of bacterial and fungal strains, as well as cancer cell lines.

-

Enzyme inhibition assays: Investigating its potential to inhibit specific enzymes, such as cyclooxygenases or lipoxygenases, which are often implicated in inflammation.

-

Signaling pathway analysis: Should a significant biological activity be identified, elucidating the underlying signaling pathways through techniques like Western blotting and reporter gene assays will be crucial. For instance, investigating its impact on pathways like NF-κB or MAPK, which are central to inflammation and cell proliferation, would be a logical next step.

References

- 1. This compound | C14H14N2O | CID 256014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of 4,5-Dimethyl-2-(phenyldiazenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the azo compound 4,5-Dimethyl-2-(phenyldiazenyl)phenol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established principles for similar azo dyes, detailed experimental protocols for characterization, and expected trends in its physicochemical properties.

Introduction to this compound

This compound is an aromatic azo compound. The structure, characterized by a phenylazo group attached to a dimethyl-substituted phenol ring, suggests it is a colored, likely yellow-orange, compound with poor water solubility.[1] Azo dyes are known for their extensive industrial applications, and their derivatives are of interest in various fields, including materials science and pharmaceuticals. The solubility and stability of such compounds are critical parameters that influence their formulation, application, and biological activity.

The general class of azo dyes, to which this compound belongs, comprises 60-70% of all dyes used in the food and textile industries.[2] While many azo dyes are designed for high stability, their degradation can occur under specific environmental conditions.[2]

Predicted Physicochemical Properties

Based on its chemical structure and data for analogous compounds, the following properties for this compound can be predicted:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₄N₂O | Based on chemical structure.[1] |

| Molecular Weight | 226.27 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Yellow to orange solid | Typical for phenylazophenol structures. |

| Water Solubility | Low to Insoluble | The hydrophobic nature of the phenyl and dimethylphenol groups suggests poor aqueous solubility. |

| Organic Solvent Solubility | Soluble in polar organic solvents | Azo dyes are generally soluble in solvents like methanol, ethanol, acetone, and DMSO.[3][4] |

| Thermal Stability | Moderately to highly stable | The delocalized π-electron system across the azo bridge and aromatic rings contributes to thermal stability. However, decomposition at elevated temperatures is expected.[5][6] |

| Photostability | Susceptible to photo-isomerization and degradation | Azo dyes can undergo reversible trans-cis isomerization upon UV irradiation. Prolonged exposure can lead to irreversible degradation.[2] |

Solubility Profile

The solubility of an active compound is a critical factor in its development and application. For this compound, a comprehensive solubility profile across a range of solvents is necessary.

Qualitative Solubility

A preliminary assessment of solubility in various solvents of differing polarity provides a foundational understanding of the compound's behavior. The general principle of "like dissolves like" is a useful starting point.

Expected Qualitative Solubility:

| Solvent Class | Example Solvents | Expected Solubility |

| Non-polar | Hexane, Toluene | Low to Moderate |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |

| Aqueous | Water, PBS (pH 7.4) | Very Low/Insoluble |

Quantitative Solubility Determination

For precise applications, quantitative solubility data is essential. The following table illustrates how such data should be presented. The values provided are hypothetical and serve as a template for experimental results.

Quantitative Solubility of this compound at 25°C (Hypothetical Data):

| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mM) |

| Dichloromethane (DCM) | 9.1 | 50.0 | 221.0 |

| Acetone | 20.7 | 35.0 | 154.7 |

| Ethanol | 24.6 | 15.0 | 66.3 |

| Methanol | 32.6 | 10.0 | 44.2 |

| Water | 80.1 | < 0.1 | < 0.44 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the solubility of a compound in various solvents.[7]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a suitable column (e.g., C18) and UV-Vis detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary test can determine the necessary equilibration time.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples at high speed to ensure complete separation of the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the analyte is determined by comparing its peak area to a standard curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination:

Stability Profile

The stability of a compound under various conditions determines its shelf-life, handling requirements, and potential degradation pathways. For this compound, key stability aspects to consider are thermal, photolytic, and solution-state stability.

Thermal Stability

Thermal stability is often assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]

-

TGA: Measures the change in mass of a sample as a function of temperature. It can identify the onset temperature of thermal decomposition. For a typical azo dye, decomposition might begin at temperatures above 200°C.[5]

-

DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting and exothermic decomposition events.

Hypothetical Thermal Stability Data:

| Parameter | Value | Method |

| Melting Point | 160-165 °C | DSC |

| Decomposition Onset (T_onset) | 210 °C | TGA (in N₂ atmosphere) |

Photostability

Azo dyes are known to be sensitive to light, particularly UV radiation.[10] Photostability testing involves exposing the compound, both in solid state and in solution, to a standardized light source and monitoring its degradation over time.

Experimental Protocol for Photostability Testing:

Objective: To assess the degradation of this compound upon exposure to light.

Materials:

-

Solution of the compound in a relevant solvent (e.g., ethanol)

-

Quartz cuvettes or vials

-

Photostability chamber with a calibrated light source (e.g., Xenon lamp)

-

HPLC-UV system

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of known concentration of the compound.

-

Place the solution in a quartz cuvette and record its initial UV-Vis absorption spectrum and a baseline chromatogram (t=0).

-

Expose the sample to a controlled light source in a photostability chamber. A control sample should be kept in the dark at the same temperature.

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the aliquots by HPLC to quantify the remaining parent compound and identify any major degradation products.

-

Plot the percentage of the remaining parent compound as a function of exposure time to determine the degradation kinetics.

Logical Flow for Stability Assessment:

Solution Stability (pH Dependence)

The stability of the compound in aqueous or co-solvent systems at different pH values is crucial for developing liquid formulations. The phenolic hydroxyl group in this compound implies that its solubility and stability could be pH-dependent.

Expected Stability Trends:

-

Acidic Conditions (pH 1-3): Generally stable.

-

Neutral Conditions (pH 6-8): Likely to be stable.

-

Alkaline Conditions (pH > 9): Potential for increased degradation due to the deprotonation of the phenolic group, which may increase susceptibility to oxidation.

Hypothetical pH-Rate Profile at 25°C:

| pH | Half-life (t½, days) | Degradation Rate Constant (k, day⁻¹) |

| 2.0 | > 365 | < 0.0019 |

| 5.0 | > 365 | < 0.0019 |

| 7.4 | 250 | 0.0028 |

| 9.0 | 90 | 0.0077 |

| 12.0 | 15 | 0.0462 |

Conclusion

References

- 1. This compound | C14H14N2O | CID 256014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azo dye - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes [mdpi.com]

- 4. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 5. ijsrp.org [ijsrp.org]

- 6. Researching | Study on the Thermal Stability of Azo Dyes in Optical Storage [researching.cn]

- 7. youtube.com [youtube.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Theoretical Studies and DFT Calculations of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of theoretical studies, particularly Density Functional Theory (DFT) calculations, in the investigation of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. Their rich photophysical properties and wide-ranging applications, from industrial coloring to advanced materials and pharmaceuticals, have made them a subject of intense research. Theoretical and computational approaches offer invaluable insights into their electronic structure, spectral properties, reactivity, and potential toxicity, guiding the rational design of novel azo compounds with tailored functionalities.

Core Concepts in the Theoretical Study of Azo Dyes

Theoretical investigations of azo dyes primarily revolve around understanding their structure-property relationships. Key areas of exploration include:

-

Electronic Structure and Reactivity: The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and associated energy gaps are fundamental to predicting the chemical reactivity, stability, and electronic transitions of azo dyes.[1][2][3]

-

Spectroscopic Properties: A crucial aspect of azo dye research is the prediction and interpretation of their UV-Vis absorption spectra. Time-Dependent DFT (TD-DFT) is a powerful tool for calculating electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities.[1][4][5][6]

-

Azo-Hydrazone Tautomerism: Many azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these tautomers is influenced by the molecular structure, solvent, and pH, and significantly impacts the color and properties of the dye. DFT calculations can predict the relative stabilities of these tautomers.[7][8][9]

-

Solvatochromism: The change in color of a dye in response to the polarity of the solvent is known as solvatochromism. Theoretical models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), can simulate the effect of different solvents on the electronic properties of azo dyes.[7][10][11]

-

Nonlinear Optical (NLO) Properties: Azo dyes with push-pull electronic systems can exhibit significant NLO properties, making them promising materials for optoelectronic applications. DFT calculations are employed to compute molecular polarizabilities and hyperpolarizabilities to assess their NLO activity.[1][4]

-

Toxicity and Degradation: Computational methods are increasingly used to predict the potential toxicity and degradation pathways of azo dyes. This is often achieved by studying their metabolic activation and reactivity towards biological macromolecules or their decomposition initiated by radicals.[10][12][13]

Methodologies and Protocols

The successful application of DFT to study azo dyes relies on the appropriate selection of computational methods and a systematic workflow.

Experimental Protocols (Cited from Literature)

While this guide focuses on theoretical studies, it is important to note that experimental validation is crucial. Commonly cited experimental techniques for characterizing azo dyes and validating computational results include:

-

Synthesis: Azo dyes are typically synthesized via a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound like a phenol or an aniline.[4][9]

-

Spectroscopic Characterization:

-

NMR Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁵N-NMR): Used to elucidate the molecular structure and investigate azo-hydrazone tautomerism.[4][8]

-

FTIR Spectroscopy: Provides information about the functional groups present in the molecule.[4]

-

UV-Vis Spectroscopy: Measures the absorption spectra of the dyes in various solvents to determine their λmax values and study solvatochromism.[4][7]

-

Mass Spectrometry: Confirms the molecular weight of the synthesized dyes.[14]

-

Computational Protocols: A Step-by-Step DFT Workflow

The following outlines a typical workflow for the DFT-based study of an azo dye.

-

Molecular Structure Creation: The 3D structure of the azo dye molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is a critical step as the geometry influences all other calculated properties.

-

Functional: Common choices include B3LYP, CAM-B3LYP, M06-2X, and ωB97XD.[1][6][7][15] B3LYP is a widely used hybrid functional, while range-separated functionals like CAM-B3LYP and ωB97XD are often better for describing charge-transfer excitations.

-

Basis Set: Pople-style basis sets like 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p) are frequently employed.[2][6][15][16] For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ can be used.[1]

-

-

Frequency Calculations: Performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies). These calculations also provide zero-point vibrational energies and thermal corrections.[7]

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of the first electronic transition.[1]

-

Calculation of Electronic Properties: Various electronic properties are calculated from the optimized ground state geometry, including dipole moment, polarizability, and hyperpolarizability (for NLO studies).[4]

-

Excited State Calculations (TD-DFT): To predict the UV-Vis absorption spectrum, TD-DFT calculations are performed.

-

Solvent Effects: To model the behavior of the dye in solution, the calculations (geometry optimization and TD-DFT) are repeated using a continuum solvation model (e.g., CPCM or IEFPCM).[7][10]

-

Analysis of Reactivity and Toxicity: Fukui functions and other reactivity descriptors can be calculated to predict sites susceptible to nucleophilic, electrophilic, or radical attack, which is relevant for understanding degradation mechanisms and potential toxicity.[16][17]

Data Presentation: Quantum Chemical Parameters of Selected Azo Dyes

The following tables summarize representative quantitative data from DFT calculations on various azo dyes as reported in the literature. This allows for a comparative analysis of the performance of different computational methods.

Table 1: Comparison of Experimental and Calculated Maximum Absorption Wavelengths (λmax) of Azo Dyes.

| Azo Dye | Functional/Basis Set | Solvent | λmax (Experimental, nm) | λmax (Calculated, nm) | Reference |

| Disperse Red 73 | B3LYP/6-31G* | Not Specified | - | - | [16] |

| Thiazole Azo Dye A | TD-B3LYP/6-311++G | Chloroform | 623 | - | [1] |

| Thiazole Azo Dye B | TD-B3LYP/6-311++G | Chloroform | 619 | - | [1] |

| Thiazole Azo Dye C | TD-B3LYP/6-311++G | Chloroform | 687 | - | [1] |

| Tris_A derivative | CAM-B3LYP/6-31+G | DMSO | ~464 | ~457 | [4] |

| Di-A derivative | CAM-B3LYP/6-31+G** | DMSO | - | 457, 443 | [4] |

| Azo-imine 3 | B3LYP/6-311++g(2d,2p) | EtOH | 382, 485 | - | [15] |

| Hetarylazoindole 2 | B3LYP/6-31G(d) | CHCl₃ | 452 | - | [6] |

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps (ΔE) of Azo Dyes.

| Azo Dye | Functional/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

| Thiazole Azo Dye A | B3LYP/6-311++G | - | - | - | [1] |

| Thiazole Azo Dye B | B3LYP/6-311++G | - | - | - | [1] |

| Thiazole Azo Dye C | B3LYP/6-311++G** | - | - | - | [1] |

| Azo-imine 1 | B3LYP/6-311++g(2d,2p) | -5.85 | -1.90 | 3.95 | [18] |

| Azo-imine 2 | B3LYP/6-311++g(2d,2p) | -5.67 | -1.93 | 3.74 | [18] |

| Azo-imine 3 | B3LYP/6-311++g(2d,2p) | -5.78 | -1.93 | 3.85 | [18] |

| Azo-imine 4 | B3LYP/6-311++g(2d,2p) | -5.98 | -2.24 | 3.74 | [18] |

| Azo-imine 5 | B3LYP/6-311++g(2d,2p) | -5.98 | -2.21 | 3.77 | [18] |

| Azo-imine 6 | B3LYP/6-311++g(2d,2p) | -6.37 | -2.80 | 3.57 | [18] |

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the theoretical study of azo dyes.

Caption: A generalized workflow for DFT and TD-DFT calculations of azo dyes.

Caption: The azo-hydrazone tautomeric equilibrium and its influencing factors.

Caption: A conceptual model for the oxidative degradation of azo dyes.

Conclusion

Theoretical studies, with DFT and TD-DFT at their core, have become indispensable tools in the field of azo dye chemistry. They provide a powerful framework for understanding and predicting the electronic and photophysical properties of these important molecules. By enabling the in-silico design and screening of new dye structures, these computational methods accelerate the development of novel azo dyes for a wide range of applications, from advanced materials to safer and more effective therapeutic agents. The synergy between computational prediction and experimental validation will continue to drive innovation in this vibrant area of research.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]

- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Predicting azo dye toxicity | Semantic Scholar [semanticscholar.org]

- 14. A physiochemical study of azo dyes: DFT based ESIPT process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Tautomeric Dance of Phenyldiazenyl Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenyldiazenyl phenols, a class of azo compounds, are of significant interest in chemical and pharmaceutical research due to their unique electronic and structural properties, most notably their existence in a tautomeric equilibrium between the azo-phenol and the quinone-hydrazone forms. This dynamic equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's color, stability, reactivity, and, crucially, its biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of phenyldiazenyl phenols, detailing their synthesis, characterization, and the quantitative aspects of their tautomeric balance. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these versatile compounds, particularly in the realm of drug discovery and development.

The Azo-Hydrazone Tautomerism

Phenyldiazenyl phenols exist as a mixture of two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. This equilibrium is influenced by various factors, including the electronic nature of substituents on the aromatic rings, the polarity of the solvent, the pH of the medium, and the temperature.[1] The hydrazone form is often stabilized by a strong intramolecular hydrogen bond between the N-H group and the quinonoid oxygen.

The general equilibrium can be represented as follows:

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is a critical parameter that dictates the physicochemical properties of phenyldiazenyl phenols. Various spectroscopic and computational methods are employed to quantify the relative amounts of each tautomer.

Spectroscopic Data

UV-Vis spectroscopy is a powerful tool for studying azo-hydrazone tautomerism, as the two forms exhibit distinct absorption maxima. The azo form typically absorbs at a shorter wavelength compared to the more conjugated hydrazone form. The relative intensities of these bands can be used to estimate the tautomeric ratio in different solvents.

Table 1: UV-Vis Absorption Maxima (λmax) for Azo and Hydrazone Tautomers of Selected Phenyldiazenyl Phenols in Different Solvents

| Compound | Solvent | Azo Form λmax (nm) | Hydrazone Form λmax (nm) | Predominant Form | Reference |

| 4-(Phenyldiazenyl)phenol | Ethanol | ~350 | ~420 | Hydrazone | [2] |

| 4-(Phenyldiazenyl)phenol | Chloroform | ~350 | ~420 | Azo | [3] |

| 4-(Phenyldiazenyl)phenol | Cyclohexane | ~350 | - | Azo | [3] |

| Substituted 4-(phenyldiazenyl)benzene-1,3-diols | Chloroform | Present | - | Azo | [3] |

| Substituted 4-(phenyldiazenyl)benzene-1,3-diols | Cyclohexane | Present | - | Azo | [3] |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 15N NMR, provides detailed structural information to distinguish between the tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomerizable group are particularly sensitive to the tautomeric form. For instance, the observation of an N-H proton signal is a clear indication of the presence of the hydrazone tautomer.

Table 2: Percentage of Hydrazone Tautomer for Substituted 4-(Phenyldiazenyl)benzene-1,3-diols in Various Solvents and Conditions

| Compound | Solvent | Temperature (°C) | Hydrazone Form (%) | Reference |

| Compound I | Chloroform | 25 | 0 | [3] |

| Compound II | Chloroform | 25 | 0 | [3] |

| Compound III | Chloroform | 25 | 0 | [3] |

| Compound IV | Chloroform | 25 | 0 | [3] |

| Compound I | Acidic Media | 25 | 100 | [3] |

| Compound II | Acidic Media | 25 | 100 | [3] |

| Compound III | Acidic Media | 25 | 100 | [3] |

| Compound IV | Acidic Media | 25 | 100 | [3] |

| Compound I | Basic Media | 25 | 100 | [3] |

| Compound II | Basic Media | 25 | 100 | [3] |

| Compound III | Basic Media | 25 | 100 | [3] |

| Compound IV | Basic Media | 25 | 100 | [3] |

Computational Data

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of the tautomers and to calculate the Gibbs free energy of tautomerization (ΔG). These theoretical calculations provide valuable insights that complement experimental findings.

Table 3: Predicted Tautomerization Gibbs Free Energy (ΔG), Equilibrium Constant (K), and Hydrazone Percentage for Allura Red (ALR) and Amaranth (AMA) Dyes

| Dye | Conditions | ΔG (kJ/mol) | K | Hydrazone (%) | Reference |

| AMA | Solvent-free | 10.9 | 0.012 | 1.2 | [1] |

| AMA | DMF (continuum model) | -3.8 | 4.6 | 82.2 | [1] |

| ALR | Solvent-free | 12.1 | 0.007 | 0.7 | [1] |

| ALR | DMF (continuum model) | -3.3 | 3.8 | 79.2 | [1] |

Experimental Protocols

Synthesis of 4-(Phenyldiazenyl)phenol

This protocol describes the classical diazotization of aniline followed by coupling with phenol.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Cool a solution of concentrated HCl (8 mL) and water (8 mL) to 0 °C in an ice bath.

-

Add aniline (2.51 g, 27 mmol) dropwise to the cooled acid solution with stirring.

-

Slowly add a solution of NaNO2 (2.00 g, 29 mmol) in water (10 mL) to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution in the ice bath for 25 minutes.

-

-

Coupling Reaction:

-

In a separate flask, dissolve phenol (2.54 g, 27 mmol) in 25 mL of a 10% NaOH solution.

-

Slowly add the prepared phenol solution to the diazonium salt solution with constant stirring, ensuring the temperature is maintained at 5 °C for 50 minutes.

-

-

Isolation and Purification:

-

A yellow-orange precipitate will form. Collect the solid by filtration.

-

Wash the crude product with water.

-

Recrystallize the solid from an ethanol/water mixture to obtain pure 4-(phenyldiazenyl)phenol.

-

Spectroscopic Analysis of Tautomerism

UV-Vis Spectroscopy Protocol:

-

Prepare solutions of the phenyldiazenyl phenol compound of known concentration in various solvents of differing polarity (e.g., cyclohexane, chloroform, ethanol, DMSO).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).

-

Identify the absorption maxima corresponding to the azo and hydrazone tautomers.

-

To study the effect of pH, prepare a series of buffer solutions with varying pH values.

-

Dissolve the compound in a suitable solvent (e.g., ethanol) and then dilute with the buffer solutions to obtain a constant concentration of the compound.

-

Record the UV-Vis spectra at each pH and observe the changes in the absorption bands to determine the predominant tautomeric form.

NMR Spectroscopy Protocol:

-

Dissolve the phenyldiazenyl phenol compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquire 1H NMR and 13C NMR spectra.

-

Analyze the spectra for characteristic signals of each tautomer. Key signals to observe include:

-

1H NMR: A broad signal in the range of 12-15 ppm for the N-H proton of the hydrazone form. The chemical shifts of the aromatic protons will also differ between the two tautomers.

-

13C NMR: The chemical shift of the carbon atom bonded to the oxygen (C-O) will be significantly different in the phenol (azo) and quinone (hydrazone) forms.

-

-

For quantitative analysis, integrate the characteristic signals of each tautomer in the 1H NMR spectrum to determine their relative ratio.

-

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivities and unequivocally assign the structures of the tautomers.

Relevance in Drug Development

Phenyldiazenyl phenols and related azo compounds have garnered attention in drug development due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The tautomeric state of these molecules is believed to play a crucial role in their mechanism of action, as the different forms can exhibit distinct binding affinities to biological targets. For instance, the antimicrobial activity of some azo compounds is attributed to their ability to disrupt cellular processes. Understanding and controlling the tautomeric equilibrium is therefore a key aspect in the design and optimization of new therapeutic agents based on this scaffold.

Experimental and Analytical Workflow

The investigation of tautomerism in phenyldiazenyl phenols typically follows a structured workflow that combines synthesis, spectroscopic analysis, and computational modeling.

Conclusion

The azo-hydrazone tautomerism of phenyldiazenyl phenols is a fascinating and fundamentally important phenomenon with significant implications for their application, particularly in the field of medicinal chemistry. A thorough understanding of the factors governing this equilibrium and the ability to quantitatively assess the tautomeric composition are essential for the rational design of novel compounds with desired properties. This guide has provided a detailed overview of the core concepts, experimental methodologies, and quantitative data related to the tautomeric forms of phenyldiazenyl phenols, offering a solid foundation for researchers and professionals working in this exciting area.

References

- 1. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]

- 2. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic and Steric Properties of Dimethyl-Substituted Azo Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and steric properties of dimethyl-substituted azo compounds. It includes key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow, designed to be a valuable resource for researchers in chemistry and drug development.

Introduction

Azo compounds, characterized by the presence of a diazene functional group (-N=N-), are a significant class of molecules with wide-ranging applications, from dyes and pigments to molecular switches and potential therapeutic agents. The introduction of methyl substituents onto the aromatic rings of these compounds can profoundly influence their electronic and steric properties. These modifications can alter the molecule's conformation, spectroscopic characteristics, and biological activity. Understanding these structure-property relationships is crucial for the rational design of novel azo compounds with tailored functionalities. This guide focuses on the impact of dimethyl substitution on the core properties of azobenzene and related structures.

Electronic and Steric Properties: Quantitative Data

The electronic properties of dimethyl-substituted azo compounds are primarily investigated through UV-Vis spectroscopy, which reveals information about the electronic transitions within the molecule. The steric effects, resulting from the presence of methyl groups, can influence the planarity of the molecule and its photoisomerization behavior.

Spectroscopic Properties

The UV-Vis spectra of azobenzene derivatives typically exhibit two characteristic absorption bands: a high-intensity π–π* transition and a lower-intensity n–π* transition. The position and intensity of these bands are sensitive to substitution.

Table 1: Spectroscopic Data for 4,4'-Dimethylazobenzene (DMAB) in Cyclohexane

| Isomer | Transition | Wavelength (λmax) (nm) | Molar Absorption Coefficient (ε) (M⁻¹ cm⁻¹) |

| E | π–π | 330 | 27,000 |

| E | n–π | 440 | 800 |

| Z | π–π | 255 | 10,000 |

| Z | n–π | 440 | 2,000 |

Data extracted from a study by Casimiro et al. (2022). [1][2][3][4][5]

Table 2: Spectroscopic Data for a Meta-Dimethylated Azobenzene Reference Compound

| Isomer | Transition | Wavelength (λmax) (nm) |

| E | π–π | ~350 |

| E | n–π | 444 |

Data extracted from a study on meta-substituted asymmetric azobenzenes. [6][7]

Photoisomerization Properties

A key feature of many azo compounds is their ability to undergo reversible E/Z (or trans/cis) isomerization upon irradiation with light of specific wavelengths. The efficiency of this process is quantified by the photoisomerization quantum yield (Φ).

Table 3: Photoisomerization Quantum Yields for 4,4'-Dimethylazobenzene (DMAB)

| Isomerization | Wavelength (nm) | Quantum Yield (Φ) |

| E → Z | 365 | ~0.18 |

| Z → E | Not specified | ~0.40 |

Data extracted from a study by Casimiro et al. (2022). [1]

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and characterization of dimethyl-substituted azo compounds, based on established methods for azo dye synthesis.

Synthesis of a Dimethyl-Substituted Azo Compound (General Protocol)

This protocol describes a general two-step procedure for the synthesis of a dimethyl-substituted azobenzene derivative via diazotization of a substituted aniline followed by coupling with a dimethyl-substituted aromatic compound.

Step 1: Diazotization of a Substituted Aniline

-

Dissolve the chosen substituted aniline (e.g., p-toluidine) in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the coupling agent (e.g., N,N-dimethylaniline or 2,4-dimethylphenol) in a suitable solvent. If the coupling agent is a phenol, dissolve it in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Cool the solution of the coupling agent to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

-

A colored precipitate of the azo compound should form. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dimethyl-substituted azo compound.

Characterization Methods

UV-Vis Spectroscopy

-

Prepare a dilute solution of the synthesized azo compound in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane, or chloroform).

-

Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

-

Identify the absorption maxima (λmax) corresponding to the π–π* and n–π* transitions.

-

To determine the molar absorption coefficient (ε), prepare a series of solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration and determine ε from the slope of the resulting line according to the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small amount of the purified azo compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum will confirm the aromatic and methyl protons' environment.

-

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of dimethyl-substituted azo compounds.

Caption: General workflow for the synthesis and characterization of dimethyl-substituted azo compounds.

Conclusion

The electronic and steric properties of dimethyl-substituted azo compounds are of significant interest for the development of advanced materials and potential therapeutic agents. The introduction of methyl groups provides a means to fine-tune the spectroscopic and photochromic behavior of the azobenzene scaffold. While this guide provides a foundational understanding and practical protocols, further research is needed to fully elucidate the structure-activity relationships, particularly in biological systems. The methodologies and data presented herein serve as a valuable starting point for researchers aiming to explore the rich chemistry of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 3. 4,4'-Dimethylazobenzene as a chemical actinometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4'-Dimethylazobenzene as a chemical actinometer [cris.unibo.it]

- 5. 4,4’-Dimethylazobenzene as a Chemical Actinometer | PPSM [ppsm.ens-paris-saclay.fr]

- 6. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure-Property Relationship [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 4,5-Dimethyl-2-(phenyldiazenyl)phenol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-2-(phenyldiazenyl)phenol is a versatile organic compound characterized by a phenol ring substituted with an azo group ortho to the hydroxyl moiety and two methyl groups. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and functional materials. The electron-donating methyl groups enhance the reactivity of the phenol ring, while the azo linkage and the phenolic hydroxyl group provide multiple reaction sites for cyclization and derivatization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of benzofurans, chromones, and as a ligand for transition metal complexes.

Synthesis of Substituted Benzofurans

The ortho-phenyldiazenylphenol moiety can be utilized in the synthesis of benzofuran derivatives. The reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group, followed by a reductive cyclization. The azo group can be reduced to a hydrazine or an amine, which can then participate in the cyclization process.

Application Note:

Experimental Protocol: Synthesis of 5,6-Dimethyl-2-phenylbenzofuran

Step 1: Synthesis of 1-(2-(prop-2-yn-1-yloxy)-4,5-dimethylphenyl)-2-phenyldiazene

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| This compound | 226.27 | 2.26 g | 10.0 |

| Propargyl bromide (80% in toluene) | 118.96 | 1.4 mL | 12.0 |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| Acetone | 58.08 | 50 mL | - |

Procedure:

-

To a stirred solution of this compound (2.26 g, 10.0 mmol) in dry acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add propargyl bromide (1.4 mL, 12.0 mmol, 80% solution in toluene) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired product as an orange solid.

-

Expected Yield: 85-92%.

Step 2: Reductive Cyclization to 5,6-Dimethyl-2-phenylbenzofuran

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 1-(2-(prop-2-yn-1-yloxy)-4,5-dimethylphenyl)-2-phenyldiazene | 264.32 | 2.64 g | 10.0 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.5 |

| Triphenylphosphine (PPh₃) | 262.29 | 525 mg | 2.0 |

| Sodium borohydride (NaBH₄) | 37.83 | 756 mg | 20.0 |

| Ethanol | 46.07 | 50 mL | - |

Procedure:

-

In a 100 mL Schlenk flask, dissolve 1-(2-(prop-2-yn-1-yloxy)-4,5-dimethylphenyl)-2-phenyldiazene (2.64 g, 10.0 mmol), palladium(II) acetate (112 mg, 0.5 mmol), and triphenylphosphine (525 mg, 2.0 mmol) in ethanol (50 mL).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add sodium borohydride (756 mg, 20.0 mmol) portion-wise over 10 minutes.

-

Heat the reaction mixture to 70 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (eluent: hexane) to yield 5,6-Dimethyl-2-phenylbenzofuran as a white solid.

-

Expected Yield: 75-85%.

Synthesis of Substituted Chromones

The presence of the ortho-hydroxyl group relative to the azo moiety allows for the construction of chromone scaffolds. This can be achieved through reactions that introduce a three-carbon unit which can subsequently cyclize. A common strategy involves an initial acylation of the phenol followed by a Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.

Application Note:

This protocol describes the synthesis of 2,6,7-trimethyl-3-phenylchromen-4-one. The methodology relies on the acylation of the starting phenol with benzoyl chloride, followed by a base-mediated rearrangement and an acid-catalyzed cyclization. This approach provides a straightforward route to substituted chromones, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2,6,7-Trimethyl-3-phenylchromen-4-one

Step 1: Acylation to 2-(phenyldiazenyl)-4,5-dimethylphenyl benzoate

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| This compound | 226.27 | 2.26 g | 10.0 |

| Benzoyl chloride | 140.57 | 1.4 mL | 12.0 |

| Pyridine | 79.10 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | 40 mL | - |

Procedure:

-

Dissolve this compound (2.26 g, 10.0 mmol) in a mixture of dichloromethane (40 mL) and pyridine (10 mL) in a 100 mL round-bottom flask at 0 °C.

-

Slowly add benzoyl chloride (1.4 mL, 12.0 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC. After completion, pour the mixture into 50 mL of 1 M HCl (aq).

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product is used in the next step without further purification.

-

Expected Yield: >95% (crude).

Step 2: Baker-Venkataraman Rearrangement

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Crude 2-(phenyldiazenyl)-4,5-dimethylphenyl benzoate | 330.38 | ~10.0 mmol | ~10.0 |

| Potassium hydroxide (KOH) | 56.11 | 1.68 g | 30.0 |

| Pyridine | 79.10 | 50 mL | - |

Procedure:

-

Dissolve the crude ester from the previous step in pyridine (50 mL).

-

Add powdered potassium hydroxide (1.68 g, 30.0 mmol).

-

Heat the mixture at 60 °C for 3 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude diketone is used directly in the next step.

Step 3: Cyclization to 2,6,7-Trimethyl-3-phenylchromen-4-one

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Crude diketone intermediate | 330.38 | ~10.0 mmol | ~10.0 |

| Acetic acid | 60.05 | 40 mL | - |

| Sulfuric acid (conc.) | 98.08 | 1 mL | - |

Procedure:

-

Suspend the crude diketone in glacial acetic acid (40 mL).

-

Add concentrated sulfuric acid (1 mL) dropwise.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford the pure chromone.

-

Expected Yield: 60-70% over two steps.

Application Notes and Protocols for 4,5-Dimethyl-2-(phenyldiazenyl)phenol as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 4,5-Dimethyl-2-(phenyldiazenyl)phenol as a pH indicator. Due to limited direct experimental data on this specific compound, this document leverages established knowledge of similar hydroxyazo dyes to infer its properties and provide detailed protocols for its synthesis, preparation as an indicator solution, and application in acid-base titrations. The information presented is intended to serve as a foundational guide for researchers interested in exploring the utility of this and similar azo compounds in various analytical and drug development contexts.

Introduction

Azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, are a prominent class of organic compounds known for their vibrant colors.[1] Many hydroxyazo dyes, which contain a hydroxyl group (–OH) on one of the aromatic rings, exhibit pH-dependent chromism, making them effective acid-base indicators.[2][3] The color change is attributed to the protonation and deprotonation of the hydroxyl group, which alters the electronic conjugation within the molecule and, consequently, its light absorption properties.

This compound belongs to this class of compounds. While specific data on its indicator properties are not extensively documented, its chemical structure suggests it would function as a pH indicator, likely with a color transition in the weak acid to neutral pH range, analogous to other substituted phenols.[4] The presence of methyl groups may slightly influence its pKa and solubility.

Physicochemical Properties and Data

The following table summarizes the known and inferred physicochemical properties of this compound and a closely related, well-studied analogue, 4-(phenyldiazenyl)phenol, for comparative purposes.

Table 1: Physicochemical Properties

| Property | This compound | 4-(phenyldiazenyl)phenol (Analogue for Comparison) |

| IUPAC Name | This compound | 4-(phenyldiazenyl)phenol |

| Molecular Formula | C₁₄H₁₄N₂O | C₁₂H₁₀N₂O[2] |

| Molecular Weight | 226.27 g/mol | 198.22 g/mol [2] |

| Appearance | Inferred: Orange or reddish solid | Orange columnar solid[2] |

| Solubility | Inferred: Soluble in ethanol, acetone, ether; Insoluble in water | Soluble in acetone, ethanol, benzene and ether; Insoluble in water[2] |

| Predicted pKa | Not available | ~8.93 (Predicted)[2] |

| Inferred pH Range | ~7 - 9 | Not explicitly available |

| Inferred Color Change | Yellow (acidic) to Red/Orange (basic) | Yellow (acidic) to Orange/Red (basic)[2] |

Note: Properties for this compound are largely inferred based on the general characteristics of hydroxyazo dyes and comparison with 4-(phenyldiazenyl)phenol. Experimental verification is recommended.

Mechanism of Action as a pH Indicator

The function of this compound as a pH indicator is based on an acid-base equilibrium. The phenolic hydroxyl group can donate a proton. In acidic conditions, the indicator exists predominantly in its protonated, molecular form. As the pH increases, the hydroxyl group deprotonates to form a phenolate ion. This change in the electronic structure of the molecule leads to a shift in the absorption of light to a longer wavelength (a bathochromic shift), resulting in a visible color change.

Caption: Acid-base equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this azo dye can be achieved through a standard diazotization of aniline followed by an azo coupling reaction with 3,4-dimethylphenol. A general procedure is outlined below.[5][6]

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

3,4-Dimethylphenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in a solution of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.

-

The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Azo Coupling:

-

In a separate beaker, dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold alkaline solution of 3,4-dimethylphenol with vigorous stirring.

-

Maintain the temperature below 5 °C and keep the reaction mixture alkaline.

-

A colored precipitate of this compound will form.

-

-

Purification:

-

Allow the mixture to stand for some time to ensure complete precipitation.

-

Collect the crude product by filtration and wash it with cold water.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

-

Caption: Synthesis workflow for this compound.

Preparation of the Indicator Solution

Materials:

-

Synthesized this compound

-

Ethanol (95%)

-

Volumetric flask

Procedure:

-

Accurately weigh 0.1 g of the purified this compound.

-

Dissolve the weighed solid in approximately 50 mL of 95% ethanol in a 100 mL volumetric flask.

-

Once fully dissolved, dilute the solution to the 100 mL mark with 95% ethanol.

-

Stopper the flask and invert it several times to ensure homogeneity. This results in a 0.1% (w/v) indicator solution.

Application in Acid-Base Titration

This protocol describes the use of the prepared indicator solution for the titration of a strong acid (HCl) with a strong base (NaOH).

Materials:

-

0.1 M Hydrochloric acid (HCl) solution

-

0.1 M Sodium hydroxide (NaOH) solution

-

0.1% this compound indicator solution

-

Burette, pipette, conical flask, and other standard titration equipment

Procedure:

-

Pipette 25.0 mL of 0.1 M HCl solution into a clean conical flask.

-

Add 2-3 drops of the this compound indicator solution to the HCl solution. The solution should turn to the acidic color of the indicator (expected to be yellow).

-

Fill a burette with the 0.1 M NaOH solution and record the initial burette reading.

-

Titrate the HCl solution with the NaOH solution by adding the NaOH dropwise while constantly swirling the flask.

-

Continue the titration until the endpoint is reached, which is indicated by a sharp and permanent color change from the acidic color to the basic color (expected to be reddish-orange).

-

Record the final burette reading and calculate the volume of NaOH used.

-

Repeat the titration at least two more times to ensure consistent results.

Caption: Experimental workflow for acid-base titration.

Safety and Handling

-

Azo dyes should be handled with care, as some can be potential irritants or have other toxicological properties.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the solid compound and its solutions.

-

Synthesis should be carried out in a well-ventilated fume hood.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While this compound is not a commonly documented pH indicator, its chemical structure strongly suggests its potential for such applications. The protocols and data presented in these notes, derived from the established chemistry of analogous hydroxyazo dyes, provide a solid foundation for researchers to synthesize, characterize, and evaluate its performance as an acid-base indicator. Further experimental work is necessary to precisely determine its pKa, pH transition range, and the exact colors of its acidic and basic forms.

References